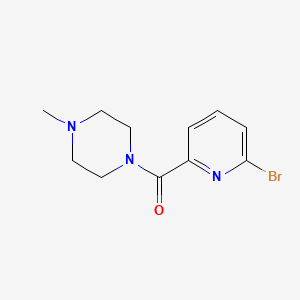

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

CAS No.:

Cat. No.: VC13571928

Molecular Formula: C11H14BrN3O

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrN3O |

|---|---|

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | (6-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-10(12)13-9/h2-4H,5-8H2,1H3 |

| Standard InChI Key | ULWZGVVQFCKMLM-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (6-bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, reflects its bifunctional structure:

-

A 6-bromopyridin-2-yl group, characterized by a pyridine ring substituted with a bromine atom at the 6-position.

-

A 4-methylpiperazin-1-yl group, a saturated six-membered ring containing two nitrogen atoms, with a methyl group at the 4-position.

-

A methanone bridge linking the two heterocyclic systems.

The molecular formula is C₁₁H₁₃BrN₃O, yielding a molecular weight of 298.15 g/mol. Key physicochemical properties, inferred from structurally analogous compounds, include a calculated logP (octanol-water partition coefficient) of 1.71 and a topological polar surface area (TPSA) of 39.19 Ų, suggesting moderate lipophilicity and permeability .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, related bromopyridine derivatives exhibit planar pyridine rings with bond lengths and angles consistent with aromatic systems. The bromine atom’s electronegativity induces electron withdrawal, polarizing the pyridine ring and enhancing reactivity at the 2- and 4-positions . Piperazine rings typically adopt chair conformations, with the methyl group at the 4-position introducing steric effects that influence rotational freedom .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the methanone bridge into two precursors:

-

6-Bromopicolinic acid (or its ester derivative) as the acylating agent.

-

4-Methylpiperazine as the nucleophile.

Synthesis of 6-Bromopicolinic Acid Derivatives

Methyl 6-bromopicolinate (CAS 26218-75-7) serves as a common starting material . Hydrolysis under basic conditions (e.g., NaOH/MeOH) yields 6-bromopicolinic acid:

Subsequent conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) enhances electrophilicity:

Coupling with 4-Methylpiperazine

Reaction of the acid chloride with 4-methylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base like triethylamine (Et₃N), affords the target methanone:

This method parallels amidation strategies described for pyrazole derivatives in antibiotic adjuvant development .

Alternative Routes

-

Direct Friedel-Crafts Acylation: Challenges arise due to the pyridine ring’s electron-deficient nature, which limits electrophilic substitution.

-

Suzuki-Miyaura Cross-Coupling: While effective for introducing aryl groups, this method is less applicable to ketone formation .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

Estimated aqueous solubility ranges from 0.237–0.665 mg/mL (logS = -2.51 to -2.96), classifying the compound as sparingly soluble. High gastrointestinal absorption is predicted due to a TPSA < 60 Ų and moderate logP . Blood-brain barrier (BBB) permeation is likely, as indicated by analogous piperazine-containing drugs (e.g., antihistamines).

Metabolic Stability

Cytochrome P450 (CYP) inhibition profiles, extrapolated from similar structures, suggest potential CYP1A2 inhibition, warranting caution in polypharmacy scenarios. No significant interactions with CYP2C9, CYP2C19, or CYP3A4 are anticipated .

Future Directions

Target Validation Studies

-

In vitro receptor binding assays to quantify affinity for 5-HT subtypes.

-

Microdialysis studies to assess CNS penetration and neurotransmitter modulation.

Structural Optimization

-

Halogen substitution: Replacing bromine with fluorine or iodine to tune electronic effects.

-

Piperazine modification: Introducing bulky substituents to enhance selectivity.

Collaborative Opportunities

Partnerships with academic labs or pharmaceutical firms could accelerate preclinical profiling, particularly in antimicrobial and neuropharmacological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume